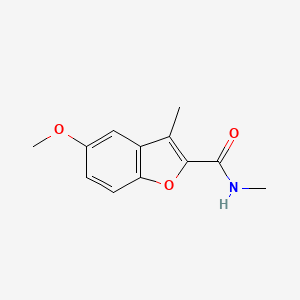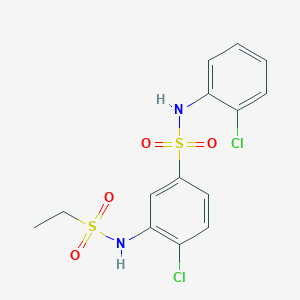
2-(2-Chloro-4-fluorophenoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-fluorophenoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
The exact mechanism of action of 2-(2-Chloro-4-fluorophenoxy)pyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of protein kinases, which play a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and differentiation. By inhibiting protein kinases, this compound may interfere with these processes, leading to its observed biological activities.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. It has also been shown to inhibit the growth of various bacterial and fungal strains, indicating its potential as an antimicrobial agent. In addition, it has been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-Chloro-4-fluorophenoxy)pyrimidine is its potential as a versatile tool for studying various cellular processes, including cell signaling and proliferation. Its ability to inhibit protein kinases makes it a valuable compound for investigating the role of these enzymes in different cellular pathways. However, one limitation of using this compound in lab experiments is its potential toxicity, which may affect the viability of cells and organisms. Therefore, careful consideration should be given to the concentration and duration of exposure to this compound.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-Chloro-4-fluorophenoxy)pyrimidine. One potential area of investigation is its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another future direction is the development of more potent and selective inhibitors of protein kinases based on the structure of this compound. This may lead to the discovery of novel drugs with improved efficacy and reduced toxicity. Finally, the use of this compound as a tool for investigating the role of protein kinases in various cellular processes may lead to the discovery of new targets for drug development.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Its synthesis method has been optimized to improve the yield and purity of the product. It exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory activities. Its mechanism of action involves the inhibition of protein kinases, which play a crucial role in cellular signaling pathways. However, careful consideration should be given to its potential toxicity when using it in lab experiments. Future research should focus on its potential as a therapeutic agent, the development of more potent and selective inhibitors of protein kinases, and its use as a tool for investigating cellular processes.
Synthesemethoden
The synthesis of 2-(2-Chloro-4-fluorophenoxy)pyrimidine involves the reaction of 2-chloro-4-fluorophenol with cyanamide in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The obtained intermediate is then reacted with chloroacetic acid to yield the final product, this compound. This synthesis method has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-fluorophenoxy)pyrimidine has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In addition, it has been investigated as a potential inhibitor of protein kinases, which are involved in various cellular signaling pathways.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-6-7(12)2-3-9(8)15-10-13-4-1-5-14-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPQPXZRKURRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

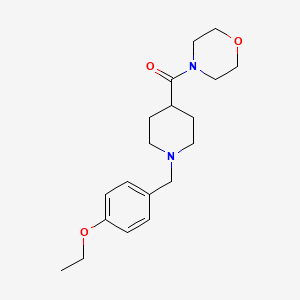
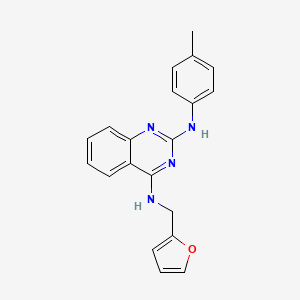
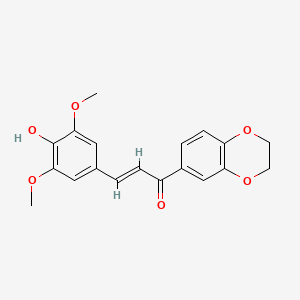
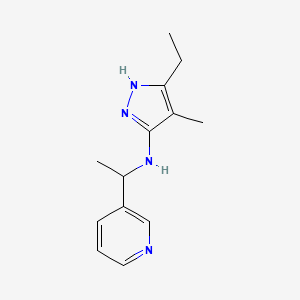
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)

![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
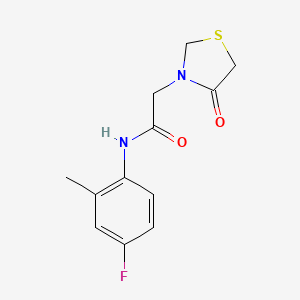
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B7636555.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)
